4-Fluoronaphthalene-1-boronic acid
Overview
Description
4-Fluoronaphthalene-1-boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the first carbon and a fluorine atom is attached to the fourth carbon of the naphthalene ring. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
4-Fluoronaphthalene-1-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing transmetalation . This process involves the transfer of the organoboron group from boron to palladium, forming a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of complex organic compounds from simpler precursors .
Pharmacokinetics
It’s worth noting that the compound is stable under ambient temperature conditions .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of the compound can be affected by factors such as temperature and the presence of moisture .
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas at 2-8°C .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoronaphthalene-1-boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-fluoronaphthalene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The mixture is then subjected to hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalene-1-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common bases used include potassium carbonate or sodium hydroxide.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl compound where the boronic acid group is replaced by an aryl or vinyl group.
Oxidation and Reduction: These reactions can yield various oxidized or reduced derivatives of the original compound, depending on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoronaphthalene-1-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, enabling the study of biological pathways and interactions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
4-Fluoronaphthalene-1-boronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Similar in its use in Suzuki-Miyaura coupling but lacks the fluorine substituent, which can influence reactivity and selectivity.
4-Chloronaphthalene-1-boronic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
4-Bromo-1-naphthylboronic acid: Another halogenated boronic acid with different reactivity due to the presence of bromine.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in organic synthesis.
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGAEJGZLYEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382206 | |
Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-25-8 | |
Record name | B-(4-Fluoro-1-naphthalenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluoronaphthalene-1-boronic acid in the synthesis of 3-fluoroterrylene?
A1: this compound acts as a key reagent in the synthesis of 3-fluoroterrylene. It participates in a palladium-catalyzed cross-coupling reaction with 3-bromoperylene. This reaction forms a carbon-carbon bond, resulting in the intermediate compound, 3-(4-fluoronaphthalen-1-yl)perylene []. This intermediate is then subjected to oxidative cyclodehydrogenation, ultimately yielding 3-fluoroterrylene.
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